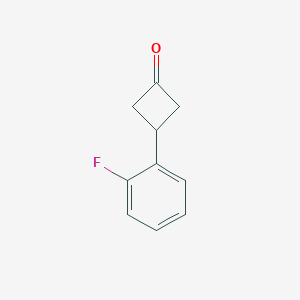

3-(2-Fluorophenyl)cyclobutan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHOEHONJNYTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080636-31-2 | |

| Record name | 3-(2-fluorophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)cyclobutan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Fluorophenyl)cyclobutan-1-one, a valuable building block for researchers, scientists, and drug development professionals. The cyclobutane motif is of growing interest in medicinal chemistry, offering a three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates.[1] The introduction of a 2-fluorophenyl substituent further enhances the potential for molecular interactions and metabolic stability. This guide details a robust synthetic protocol for the preparation of this compound via a Suzuki-Miyaura cross-coupling reaction and outlines the analytical techniques for its thorough characterization.

Introduction: The Significance of the 3-Arylcyclobutanone Scaffold

The rigid, puckered structure of the cyclobutane ring offers a unique conformational constraint that is increasingly exploited in drug design to improve binding affinity and selectivity.[1] When incorporated into a molecule, the cyclobutane scaffold can act as a bioisosteric replacement for other cyclic or aromatic systems, providing a novel vector for substituent placement in three-dimensional space. The introduction of an aryl group at the 3-position of the cyclobutanone ring creates a versatile intermediate for further functionalization. Specifically, the presence of a fluorine atom on the phenyl ring, as in this compound, can modulate the electronic properties of the molecule, influence its metabolic stability, and introduce the potential for specific fluorine-protein interactions, which are of significant interest in modern medicinal chemistry.

Synthesis of this compound: A Suzuki-Miyaura Approach

The formation of the carbon-carbon bond between the cyclobutane ring and the 2-fluorophenyl group can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction offers high functional group tolerance and generally proceeds under mild conditions with high yields. The proposed synthetic strategy involves the coupling of a suitable 3-halocyclobutanone with 2-fluorophenylboronic acid.

Synthetic Pathway

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

3-Bromocyclobutan-1-one

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromocyclobutan-1-one (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization Workflow

Caption: A typical workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.0-7.5 ppm. The methine proton (1H) on the cyclobutane ring adjacent to the phenyl group is expected around δ 3.5-4.0 ppm. The methylene protons (4H) of the cyclobutanone ring are predicted to appear as multiplets between δ 2.5 and 3.5 ppm. |

| ¹³C NMR | The carbonyl carbon is expected to resonate around δ 208-212 ppm. The aromatic carbons will appear in the region of δ 115-165 ppm, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The methine carbon attached to the phenyl group is predicted to be in the range of δ 35-45 ppm, and the methylene carbons of the cyclobutanone ring are expected between δ 40-55 ppm. The chemical shifts will be influenced by the fluorine substituent.[4] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a four-membered cyclic ketone (C=O stretch) is expected in the range of 1780-1750 cm⁻¹.[5] Aromatic C-H stretching vibrations should appear around 3100-3000 cm⁻¹, and C-F stretching vibrations are anticipated in the 1300-1100 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 164.06. Common fragmentation patterns for cyclic ketones include α-cleavage and loss of CO.[6][7][8][9][10] The presence of the fluorophenyl group will influence the fragmentation, potentially leading to fragments corresponding to the fluorophenyl cation. |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, and the outlined analytical techniques will ensure the confirmation of its structure and purity. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents and functional materials.

References

-

GCMS Section 6.11.2 - Whitman People. (n.d.). Retrieved January 20, 2026, from [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017, September 1). Retrieved January 20, 2026, from [Link]

-

Mass Spectra of Ketones | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

SUPPORTING INFORMATION FOR. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 20, 2026, from [Link]

-

Infrared Spectroscopy of Ketones | PDF - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved January 20, 2026, from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Phenyl-2-butanone - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 20, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Phenyl-2-butanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

- WO 2016/175555 A2 - Googleapis.com. (2016, November 3).

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 20, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

- (12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (2003, December 29).

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 20, 2026, from [Link]

- EP1161408B1 - Method of producing cyclobutanone - Google Patents. (n.d.).

- US4028418A - Process for the preparation of cyclobutanones - Google Patents. (n.d.).

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.11.2 [people.whitman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-one

Introduction

3-(2-Fluorophenyl)cyclobutan-1-one is a fluorinated carbocyclic compound of increasing interest within medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity (LogP), and binding affinity for biological targets. As a synthetic intermediate, for instance in the preparation of 3-(2-Fluorophenyl)cyclobutan-1-ol, understanding its fundamental physicochemical properties is paramount for reaction optimization, purification, and predicting its behavior in various chemical and biological systems.[1]

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, supplemented with experimental data from structurally analogous compounds to provide a reliable physicochemical profile. Furthermore, detailed, field-proven experimental protocols for determining key parameters such as lipophilicity, acidity, and stability are presented to empower researchers in their drug development endeavors.

Structural and Physicochemical Profile

Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, a combination of computationally predicted values and experimental data from structurally related analogs is presented to offer a robust estimation of its physicochemical profile.

Predicted Physicochemical Properties

Computational models offer a valuable first-pass assessment of a molecule's characteristics. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Prediction Tool/Source |

| Molecular Weight | 164.18 g/mol | PubChem[2] |

| XLogP3-AA | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Exact Mass | 164.063743068 Da | PubChem[2] |

Note: These values are computationally derived and should be confirmed via experimental methods.

Experimental Data for Analogous Compounds

To ground the predicted data, experimental values for structurally similar compounds are provided below. These analogs serve as valuable benchmarks for estimating the properties of this compound.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Solubility | logP | pKa |

| Cyclobutanone |  | -50.9[3] | 99.75[3] | Soluble in water | - | - |

| 3-Phenylcyclobutan-1-one |  | - | 109-118 @ 10 Torr[4] | - | 1.4 (est.)[5] | - |

| 3-(3-Bromophenyl)cyclobutan-1-one |  | - | - | - | 2.79 (est.)[6] | - |

Disclaimer: The data for analogous compounds are for estimation purposes and may not be fully representative of this compound.

Experimental Protocols for Physicochemical Characterization

This section details robust, standardized methodologies for the experimental determination of critical physicochemical properties for small molecules like this compound.

Lipophilicity (LogP/LogD) Determination: Shake-Flask Method

Expertise & Experience: The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[7] For ionizable compounds, determining the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is often more relevant for predicting in vivo behavior.[7][8] The choice of analytical method (e.g., HPLC, NMR) depends on the compound's properties, such as the presence of a chromophore or a fluorine atom.

Trustworthiness: This protocol incorporates mutual saturation of the solvent phases to ensure thermodynamic equilibrium, a critical step for accurate and reproducible results. The use of a sufficient mixing time and a defined settling period minimizes variability.

Methodology:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely before use.[7]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[8]

-

-

Partitioning Experiment:

-

In a vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated 1-octanol.[8]

-

Add 10 µL of the 10 mM compound stock solution.[8]

-

Cap the vial tightly and mix on a rotator for 1 hour at 30 rpm.[8]

-

Allow the vial to stand undisturbed for a sufficient time to ensure complete phase separation.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR).

-

-

Calculation:

-

LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

¹⁹F NMR Spectroscopy for LogP Determination: For fluorinated compounds lacking a strong UV chromophore, ¹⁹F NMR offers a powerful alternative for quantification.[9][10] This technique is highly specific and can often be performed on complex mixtures without extensive purification.[10]

Caption: Workflow for LogP/LogD Determination by the Shake-Flask Method.

Aqueous pKa Determination: Potentiometric Titration

Expertise & Experience: The pKa is a critical parameter influencing a compound's solubility, absorption, and distribution. For a ketone like this compound, the primary interest would be the pKa of the α-protons, which indicates its propensity for enolization. Potentiometric titration is a reliable and widely used method for pKa determination.[11]

Trustworthiness: This method relies on the direct measurement of pH changes upon the addition of a titrant, providing a titration curve from which the pKa can be accurately determined. The equivalence point and half-equivalence point are key indicators in this process.[12][13]

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

-

Ensure the solution is at a constant ionic strength by adding a background electrolyte (e.g., KCl).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.[12][13]

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Chemical Stability Assessment

Expertise & Experience: Assessing the chemical stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products.[14][15] Stability studies are typically conducted under various environmental conditions, including long-term and accelerated testing, to simulate storage and handling.[16][17]

Trustworthiness: This protocol follows the principles outlined in the ICH guidelines for stability testing, ensuring a systematic and scientifically sound approach.[18] The use of validated, stability-indicating analytical methods is essential for accurately quantifying the parent compound and detecting any degradants.[14]

Methodology:

-

Sample Preparation and Storage:

| Storage Condition | Temperature | Relative Humidity |

| Long-Term | 25°C ± 2°C | 60% ± 5% |

| Accelerated | 40°C ± 2°C | 75% ± 5% |

| Photostability | As per ICH Q1B guidelines | - |

-

Time Points for Analysis:

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).[16]

-

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

-

The method should be sensitive and linear over the expected concentration range.

-

-

Analysis and Reporting:

-

At each time point, dissolve a sample and analyze it using the validated HPLC method.

-

Quantify the amount of the parent compound remaining and any major degradation products formed.

-

Report the results as a percentage of the initial concentration.

-

Caption: Workflow for Chemical Stability Assessment.

Conclusion

While direct experimental data for this compound remains limited, this technical guide provides a robust framework for its physicochemical characterization. By leveraging computational predictions, data from analogous structures, and detailed, validated experimental protocols, researchers and drug development professionals can confidently assess the properties of this and other novel cyclobutane derivatives. The methodologies outlined herein are designed to ensure scientific integrity and generate the reliable data necessary to advance promising compounds through the development pipeline.

References

- Benchchem. (n.d.). Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide.

- Benchchem. (n.d.). Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols.

- Enamine. (n.d.). LogD/LogP Background.

- StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.

- BYJU'S. (n.d.). How to calculate pKa.

- De Belder, S., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH.

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- JoVE. (2018, August 9). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.

- Protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Cambridge MedChem Consulting. (2019, January 12). LogD.

- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.

- CATO Research. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?

- PubChem. (n.d.). 3-(3-Fluorophenyl)cyclobutanone.

- SlideShare. (n.d.). Stability testing protocols for Pharmacy students.pptx.

- YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.

- ChemRxiv. (2025, March 6). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.

- ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.

- Wikipedia. (n.d.). pH.

- BLDpharm. (n.d.). This compound.

- PubChem. (n.d.). 3-Phenylcyclobutanone.

- PubChem. (n.d.). 3-(3-Bromophenyl)cyclobutan-1-one.

- Fluorochem. (n.d.). 3-(3-Bromophenyl)cyclobutan-1-one.

- DTIC. (n.d.). I-' A D 1 I.

- ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization.

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- ChemicalBook. (n.d.). 3-((benzyloxy)methyl)cyclobutanone(172324-67-3) 1H NMR spectrum.

- Achmem. (n.d.). 3-(3-Bromophenyl)cyclobutan-1-one.

- SpectraBase. (n.d.). Cyclobutanone.

- American Chemical Society. (2025, December 30). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines.

- PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- Wikipedia. (n.d.). Cyclobutanone.

- Sigma-Aldrich. (n.d.). (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol.

- BLDpharm. (n.d.). 3-Amino-3-(2-bromophenyl)cyclobutan-1-ol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(3-Fluorophenyl)cyclobutanone | C10H9FO | CID 46941976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. enamine.net [enamine.net]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 15. pharmtech.com [pharmtech.com]

- 16. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]

- 17. slideshare.net [slideshare.net]

- 18. ema.europa.eu [ema.europa.eu]

Spectroscopic data (NMR, IR, MS) of 3-(2-Fluorophenyl)cyclobutan-1-one

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Fluorophenyl)cyclobutan-1-one

Abstract: this compound is a valuable chemical intermediate in medicinal chemistry and materials science. The strategic incorporation of a fluorinated phenyl group onto a strained cyclobutane scaffold imparts unique conformational and electronic properties that are critical for designing novel molecular entities. Despite its potential, a comprehensive, publicly available experimental spectroscopic dataset for this compound is notably scarce. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed predictive analysis and robust methodological framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from structurally analogous compounds and first principles, this document explains the causality behind expected spectral features and provides self-validating experimental protocols for researchers to generate and confirm data in their own laboratories.

Introduction: The Structural and Analytical Challenge

The overall workflow for the complete spectroscopic characterization of a novel compound like this compound is a systematic process. It begins with sample preparation, proceeds through the acquisition of data from multiple orthogonal techniques, and culminates in an integrated interpretation to confirm the final structure.

Caption: Overall analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we must consider the effects of the aromatic ring, the electronegative fluorine atom, and the strained cyclobutane ring.

Theoretical Considerations & Predicted Spectra

¹H NMR: The proton spectrum is expected to show distinct regions for aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the fluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The fluorine atom's electron-withdrawing nature will generally shift these protons downfield compared to benzene (δ 7.27)[3].

-

Aliphatic Region (δ 3.0-4.0 ppm): The protons on the cyclobutane ring will exhibit complex splitting patterns due to their diastereotopic nature and restricted rotation. The methine proton at C3 (CH-Ar) will be the most downfield in this region, shifted by the adjacent aromatic ring. The protons at C2 and C4, adjacent to the carbonyl group, will be deshielded and appear as multiplets. The chemical shifts in cyclobutanes are known to be influenced by ring puckering and substituent effects[4][5].

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments.

-

Carbonyl Carbon (C1): The C=O carbon of cyclobutanones typically appears significantly downfield, often >200 ppm, due to ring strain.

-

Aromatic Carbons: Six distinct signals are expected. The carbon directly bonded to fluorine (C2') will show a large one-bond coupling constant (¹JCF, typically 240-260 Hz) and will be the most downfield of the aromatic carbons. Other carbons will show smaller two- and three-bond C-F couplings.

-

Aliphatic Carbons: The methine carbon (C3) attached to the phenyl ring will be shielded relative to the other aliphatic carbons. The methylene carbons (C2 and C4) adjacent to the carbonyl will be deshielded.

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of an aryl fluoride. Using hexafluorobenzene (-164.9 ppm) as a reference can aid in quantification and identification[6].

Predicted NMR Data Summary

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

| C1 | - | δ ~205-210 ppm |

| C2, C4 | δ ~3.1-3.4 ppm (m, 4H) | δ ~45-50 ppm |

| C3 | δ ~3.6-3.9 ppm (m, 1H) | δ ~30-35 ppm |

| C1' | - | δ ~130-135 ppm (d, ²JCF ≈ 15-20 Hz) |

| C2' | - | δ ~160-165 ppm (d, ¹JCF ≈ 245 Hz) |

| C3', C4', C5', C6' | δ ~7.0-7.5 ppm (m, 4H) | δ ~115-130 ppm (some with visible C-F coupling) |

Note: 'd' denotes a doublet due to C-F coupling, 'm' denotes a multiplet. Predicted values are based on data for analogous compounds like 3-phenylcyclobutanone and fluorinated aromatics[7][8].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds[9]. If solubility is poor, DMSO-d₆ can be used. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity nucleus, and spectra can be obtained quickly.

-

2D NMR (Optional but Recommended): To unambiguously assign the complex multiplets of the cyclobutane ring, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is ideal for the rapid identification of functional groups. The spectrum of this compound will be dominated by the carbonyl stretch, which is highly characteristic.

Theoretical Considerations & Predicted Spectrum

-

C=O Stretch: The most intense and diagnostically useful peak will be the carbonyl stretch. In acyclic ketones, this appears around 1715 cm⁻¹. However, the ring strain in cyclobutanone increases the frequency of this vibration significantly, typically to ~1780-1800 cm⁻¹[10][11][12].

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will cause several weaker bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: The C-F stretch for an aryl fluoride typically results in a strong absorption in the 1200-1270 cm⁻¹ region.

-

Ring Vibrations: The cyclobutane ring itself has characteristic methylene group and ring bending motions, though these can be harder to assign definitively.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2990-2850 | Aliphatic C-H Stretch | Medium |

| ~1785 | Cyclobutanone C=O Stretch | Strong, Sharp |

| ~1600, 1480 | Aromatic C=C Stretch | Medium-Weak |

| ~1250 | Aryl C-F Stretch | Strong |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions like Electron Ionization (EI).

Theoretical Considerations & Predicted Spectrum

The molecular formula of this compound is C₁₀H₉FO.

-

Molecular Ion (M⁺•): The calculated monoisotopic mass is 164.0637 Da[2]. A strong molecular ion peak is expected at m/z = 164.

-

Fragmentation Pathways: The fragmentation of molecular ions is driven by the formation of stable ions and neutral radicals[13]. For this molecule, two primary fragmentation pathways are predictable:

-

Cyclobutane Ring Cleavage: Cyclobutanones are known to undergo cleavage to lose ethene (28 Da), forming a ketene radical cation. This would lead to a fragment at m/z = 136. Alpha-cleavage next to the carbonyl is also a common pathway for cyclic ketones[14].

-

Aromatic Ring Fragmentation: Cleavage of the bond between the cyclobutane ring and the phenyl ring can occur. Loss of the fluorophenyl group (C₆H₄F•, 95 Da) would lead to a cyclobutanone-derived fragment, although the charge is more likely to be retained by the aromatic portion.

-

Predicted Fragmentation Pathway and Mass Spectrum

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C10H9FO) [pubchemlite.lcsb.uni.lu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Cyclobutanone [webbook.nist.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-(2-Fluorophenyl)cyclobutan-1-one: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(2-Fluorophenyl)cyclobutan-1-one, a synthetic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and strategic importance in the design of novel therapeutics. This document offers a detailed, field-proven perspective on the synthesis of this compound, emphasizing a robust protocol for its preparation via palladium-catalyzed cross-coupling. Furthermore, we will explore the rationale behind its use in drug development, drawing on the established roles of the cyclobutane and 2-fluorophenyl motifs in modulating pharmacological properties. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for therapeutic intervention.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. This compound emerges as a compound of interest, embodying the strategic incorporation of two key structural motifs: a strained cyclobutane ring and a bioisosteric 2-fluorophenyl group. The cyclobutane scaffold, with its inherent three-dimensionality, offers a rigid framework that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets.[1] This conformational restriction can lead to increased potency and selectivity while minimizing off-target effects.[1]

The introduction of a 2-fluorophenyl moiety further refines the molecule's properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions. The strategic placement of a fluorine atom on the phenyl ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.

This guide will provide a deep dive into the core aspects of this compound, from its fundamental properties to its synthesis and potential applications, equipping researchers with the knowledge to leverage this promising building block in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in drug design.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1080636-31-2 | [2][3][4] |

| Molecular Formula | C₁₀H₉FO | |

| Molecular Weight | 164.18 g/mol | [5] |

| Predicted XLogP3 | 1.5 | [5] |

| Predicted Hydrogen Bond Donor Count | 0 | [5] |

| Predicted Hydrogen Bond Acceptor Count | 1 | [5] |

| Predicted Rotatable Bond Count | 1 | [5] |

Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Synthesis of this compound: A Mechanistic Approach

The synthesis of 3-arylcyclobutanones can be approached through various methods. For this compound, a highly effective and modular approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable means of forming the crucial carbon-carbon bond between the cyclobutane core and the 2-fluorophenyl ring.

Proposed Synthetic Workflow

The overall strategy involves the coupling of a suitable cyclobutenyl precursor with 2-fluorophenylboronic acid, followed by hydration of the resulting cyclobutene to yield the target cyclobutanone.

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Arylcyclobutanone Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical evolution of 3-arylcyclobutanone compounds, a class of molecules that has transitioned from chemical curiosities to valuable building blocks in modern medicinal chemistry. We will explore the early synthetic challenges, the development of transformative methodologies, and the inherent properties that make this structural motif a compelling starting point for the design of novel therapeutics.

Part 1: Early Explorations and the Dawn of a New Molecular Architecture

The story of 3-arylcyclobutanones is intrinsically linked to the broader history of cyclobutane chemistry. Early forays into the synthesis of four-membered rings were often met with low yields and limited substrate scope, reflecting the inherent strain of the cyclobutane ring. The pioneering work of chemists like John D. Roberts in the mid-20th century laid the groundwork for understanding the reactivity and properties of these small ring systems.[1][2][3]

One of the earliest forays into the synthesis of phenyl-substituted cyclobutane derivatives was documented by Alfred Burger and Helen H. Ong in 1964.[4] Their work on phenylcyclobutane amino alcohols and amino ketones hinted at the potential for incorporating aromatic moieties into the cyclobutane framework, a crucial step towards the development of 3-arylcyclobutanones as a distinct class of compounds. These early methods, while foundational, often lacked the generality and efficiency required for widespread application in complex molecule synthesis.

Part 2: The Game Changer: The Advent of the Keteniminium [2+2] Cycloaddition

A paradigm shift in the synthesis of cyclobutanones, and by extension 3-arylcyclobutanones, arrived with the development of the [2+2] cycloaddition of keteniminium salts with olefins by the research group of Léon Ghosez.[5] This methodology provided a robust and general route to a wide array of substituted cyclobutanones with a high degree of control over regioselectivity. The reaction proceeds through the formation of a highly reactive keteniminium salt, which then undergoes a concerted [2+2] cycloaddition with an alkene.

The significance of the Ghosez reaction lies in its ability to overcome the limitations of earlier methods. It allows for the facile construction of the cyclobutanone core from readily available starting materials: a tertiary amide, an activating agent (like triflic anhydride), and an alkene. The presence of the aryl group on the alkene starting material directly leads to the desired 3-arylcyclobutanone product.

Mechanism of the Keteniminium [2+2] Cycloaddition

The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition pathway. The keteniminium salt, with its linear geometry, can approach the alkene in a way that allows for a supra-antarafacial overlap of the p-orbitals, which is thermally allowed by the Woodward-Hoffmann rules.

Experimental Protocol: Synthesis of 3-Phenylcyclobutanone

The following is a representative protocol for the synthesis of 3-phenylcyclobutanone based on the Ghosez methodology.

Materials:

-

N,N-Dimethylacetamide (DMA)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-Lutidine

-

Styrene

-

1,2-Dichloroethane (DCE)

-

Water

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of N,N-dimethylacetamide in 1,2-dichloroethane at 0 °C is added trifluoromethanesulfonic anhydride, followed by 2,6-lutidine.

-

The resulting mixture is stirred at 0 °C for 30 minutes to form the keteniminium triflate salt.

-

Styrene is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

Water is added to the reaction mixture, and stirring is continued for another 2 hours to hydrolyze the intermediate cyclobutylimmonium salt.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-phenylcyclobutanone.

Part 3: A Comparative Overview of Synthetic Strategies

While the Ghosez reaction remains a cornerstone of 3-arylcyclobutanone synthesis, other methods have also been developed, each with its own set of advantages and limitations.

| Synthetic Method | Description | Advantages | Disadvantages |

| Keteniminium [2+2] Cycloaddition | Reaction of a keteniminium salt with an alkene. | High generality, good yields, predictable regioselectivity. | Requires stoichiometric activating agents. |

| From Dichlorocyclobutenones | Reduction and dehalogenation of a 2,2-dichloro-3-arylcyclobutenone precursor. | Access to specific substitution patterns. | Multi-step synthesis, may require harsh reagents. |

| Photochemical [2+2] Cycloadditions | Light-induced cycloaddition of an alkene and a ketene or ketene equivalent. | Can provide access to unique stereoisomers. | Often requires specialized equipment, can suffer from side reactions. |

| Ring Expansion of Cyclopropanols | Rearrangement of an aryl-substituted cyclopropanol. | Can be highly stereospecific. | Substrate synthesis can be complex. |

Part 4: The Strategic Value of the 3-Arylcyclobutanone Scaffold in Drug Discovery

The increasing prevalence of the 3-arylcyclobutanone motif in medicinal chemistry is not coincidental.[6] This seemingly simple scaffold offers a unique combination of properties that are highly desirable in the design of novel drug candidates.

-

Three-Dimensionality: The puckered nature of the cyclobutane ring provides a defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for biological targets compared to flat aromatic systems.

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation than more flexible alkyl chains.

-

Novel Exit Vectors: The substituents on the cyclobutane ring can be oriented in distinct spatial arrangements, providing novel vectors for exploring the binding pockets of target proteins.

-

Scaffold for Further Elaboration: The ketone functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries.

These advantageous properties have led to the exploration of 3-arylcyclobutanone derivatives in various therapeutic areas, including as potential antimicrobial and anticancer agents.[7][8] The rigid framework allows for the precise positioning of pharmacophoric groups, a key strategy in modern drug design.

Part 5: Conclusion and Future Horizons

The journey of 3-arylcyclobutanone compounds from their initial, challenging syntheses to their current status as privileged scaffolds in medicinal chemistry is a testament to the power of synthetic innovation. The development of robust and general methodologies, most notably the Ghosez keteniminium cycloaddition, has unlocked the potential of this unique molecular architecture. As the demand for novel, three-dimensional drug candidates continues to grow, the 3-arylcyclobutanone core is poised to play an increasingly important role in the discovery of the next generation of therapeutics. Future research in this area will likely focus on the development of catalytic and enantioselective methods for their synthesis, further expanding the accessible chemical space and solidifying the legacy of this remarkable class of compounds.

References

- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society.

- Roberts, J. D., & Mazur, R. H. (1951). Small-ring compounds. 4. Interconversion reactions of cyclobutyl, cyclopropylcarbinyl and allylcarbinyl derivatives. Journal of the American Chemical Society.

- Burger, A., & Ong, H. H. (1964). Phenylcyclobutane Amino Alcohols and Amino Ketones. The Journal of Organic Chemistry, 29(9), 2588–2592.

- Ghosez, L., et al. (1990). A General Synthesis of Cyclobutanones from Olefins and Tertiary Amides: 3-Hexylcyclobutanone. Organic Syntheses, 69, 199.

- CymitQuimica. (n.d.). 3-phenylcyclobutanone. Retrieved from https://www.cymitquimica.com/cas/52784-31-3

- Myers, A. G. (n.d.). Cyclobutane Synthesis. Retrieved from https://www.organic-chemistry.org/namedreactions/ghosez-cycloaddition.shtm

- Pecho, F., et al. (2021). A copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes enables the synthesis of enantioenriched cyclobutanes, cyclopentanes, indanes, and six-membered N- and O-heterocycles. Journal of the American Chemical Society.

- Sigma-Aldrich. (n.d.). 3-Phenylcyclobutanone. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/52784313

- CaltechAUTHORS. (n.d.). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Retrieved from https://authors.library.caltech.edu/52784/

- MDPI. (2021). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 26(1), 155.

- PubMed Central (PMC). (2019).

- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas.

- PubMed Central (PMC). (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone.

- ResearchGate. (n.d.). A General Synthesis of Cyclobutanones from Olefins and Tertiary Amides: 3-Hexylcyclobutanone.

- PubMed Central (PMC). (n.d.).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star of Scaffolds: A Technical Guide to the Research Applications of Fluorinated Cyclobutane Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical and pharmaceutical research. When combined with the unique conformational constraints of the cyclobutane ring, a powerful class of building blocks emerges: fluorinated cyclobutane derivatives. This technical guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and burgeoning research applications of these motifs. We will delve into their pivotal role in medicinal chemistry as bioisosteric replacements, their utility in materials science for the development of novel polymers, and their growing importance in agrochemical research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages offered by fluorinated cyclobutanes to drive innovation in their respective fields.

The Allure of a Constrained and Fluorinated Scaffold

The cyclobutane ring, the second smallest of the cycloalkanes, possesses a unique set of properties stemming from its inherent ring strain (approximately 26 kcal/mol) and non-planar, puckered conformation.[1][2] This puckered or "butterfly" structure minimizes torsional strain that would be present in a planar conformation.[1] This rigid, three-dimensional architecture provides a fixed orientation for substituents, a valuable trait for probing molecular interactions and locking in bioactive conformations.[3][4]

The introduction of fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules.[5] These modifications include:

-

Modulation of Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the pKa of amines, influencing drug-receptor interactions and solubility.[3][6][7]

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to improved pharmacokinetic profiles.[7][8]

-

Altered Lipophilicity (LogP/LogD): Fluorination can either increase or decrease lipophilicity depending on the context of the molecule, providing a tool to fine-tune a compound's ability to cross biological membranes.[3][7]

-

Conformational Control: The C-F bond can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence the overall conformation of a molecule.[3][9]

The synergistic combination of the rigid cyclobutane scaffold and the powerful electronic effects of fluorine gives rise to a class of molecules with exceptional potential in various scientific domains.

Synthetic Strategies: Accessing Fluorinated Cyclobutane Derivatives

A diverse array of synthetic methodologies has been developed to access these valuable building blocks. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of alkenes is a cornerstone for the construction of the cyclobutane core.[10] This can be achieved through thermal or photochemical methods.

-

Thermal [2+2] Cycloaddition: This method is particularly effective for the dimerization of fluorinated alkenes, such as the formation of octafluorocyclobutane from tetrafluoroethylene.[11] Fluorinated alkenes often exhibit a higher propensity to form four-membered rings compared to their non-fluorinated counterparts, even in the presence of conjugated dienes.[11]

-

Photochemical [2+2] Cycloaddition: This light-induced reaction is a versatile method for constructing cyclobutane rings and can be sensitized by compounds like benzophenone or thioxanthone.[12][13][14][15] Recent advances have even demonstrated catalyst-free [2+2] cycloadditions driven by sunlight.[13] This approach has been successfully applied to synthesize cyclobutane-fused indolines and pyridinyl sulfonyl fluorides.[12][14][15]

Experimental Protocol: Photocatalytic [2+2] Cycloaddition for Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides [14][15]

-

Reaction Setup: In a sealed reaction vessel, combine the pyridone or isoquinolone substrate (1.0 equiv), ethenesulfonyl fluoride (1.5 equiv), and a photosensitizer such as benzophenone or thioxanthone (10 mol%).

-

Solvent: Add a suitable solvent, such as dichloromethane (DCM) or acetonitrile, to achieve a desired concentration (e.g., 0.1 M).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

-

Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp or blue LEDs) at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane-fused pyridinyl sulfonyl fluoride.

Deoxyfluorination and Nucleophilic Fluorination

Direct fluorination of precursor molecules is a common and effective strategy.

-

Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Morph-DAST) are widely used to convert alcohols and aldehydes into mono- and difluoromethyl cyclobutanes, respectively.[3][12]

-

Nucleophilic Fluorination: Mesylates or other activated alcohols can undergo SN2 displacement with a fluoride source, such as tetramethylammonium fluoride (TMAF), to introduce a monofluoromethyl group.[12]

Diagram: Synthetic Pathways to Fluorinated Cyclobutanes

Caption: Key synthetic routes to fluorinated cyclobutanes.

Radical Approaches

Radical chemistry offers alternative pathways to these structures. For instance, the addition of a trifluoromethyl radical, generated from CF3I under blue LED irradiation, to highly strained bicyclo[1.1.0]butanes provides an elegant route to perfluoroalkylated cyclobutanes.[12]

Medicinal Chemistry: Engineering Superior Drug Candidates

The unique properties of fluorinated cyclobutanes make them highly attractive scaffolds in drug discovery.[6][16][17]

Bioisosteric Replacement

Fluorinated cyclobutanes serve as excellent bioisosteres for commonly found functional groups, helping to overcome liabilities in drug candidates.[5][18][19][20]

-

tert-Butyl and Gem-Dimethyl Mimics: The 1-(trifluoromethyl)cyclobutyl group has been explored as a bioisosteric replacement for the tert-butyl group.[7] While slightly larger and more lipophilic, this substitution can enhance metabolic stability.[7] Similarly, the gem-difluorocyclobutane motif is a polar yet lipophilic bioisostere for gem-dimethyl groups, as seen in the development of the FDA-approved drug Ivosidenib, where it improved metabolic stability.[8]

-

Carbonyl and Hydroxyl Surrogates: The polarized C-F bond can mimic the hydrogen bond accepting ability of a carbonyl group.[5] Furthermore, fluorinated cyclobutanes can replace moieties containing hydroxyl groups to block metabolic oxidation.[19]

Diagram: Bioisosteric Replacement Logic

Caption: Logic of bioisosteric replacement with fluorinated cyclobutanes.

Conformational Restriction and Peptide Mimetics

The rigid nature of the cyclobutane ring can be exploited to constrain the conformation of flexible molecules, leading to increased potency and selectivity.[4] This principle has been applied in the design of peptidomimetics, where the cyclobutane scaffold is used to mimic peptide turns or replace peptide bonds, potentially improving proteolytic resistance.[21][22][23]

Impact on Physicochemical Properties: A Data-Driven View

The introduction of fluorinated cyclobutane moieties has a predictable yet powerful impact on key physicochemical properties relevant to drug development.

| Property | Effect of Fluorinated Cyclobutane Introduction | Rationale | Reference(s) |

| Acidity (pKa) | Generally increases the acidity of carboxylic acids and amines. | The strong inductive effect of fluorine atoms withdraws electron density. | [3][6][7] |

| Lipophilicity (LogP/LogD) | Can increase or decrease depending on the specific substitution pattern and molecular context. | The effect is a complex interplay of increased molecular surface area and altered polarity. | [3][7] |

| Metabolic Stability | Often significantly increases. | The C-F bond is highly resistant to enzymatic cleavage. | [7][8] |

| Aqueous Solubility | Variable, can be tuned by the degree and position of fluorination. | Alterations in polarity and crystal packing forces influence solubility. | [24] |

Materials Science: Building Blocks for Advanced Polymers

The application of fluorinated cyclobutanes extends beyond the life sciences into the realm of materials science.

Fluorinated Polymers with Tunable Properties

Semi-fluorinated polymers prepared through the ring-opening metathesis polymerization (ROMP) of functionalized trans-cyclobutane fused cyclooctene monomers exhibit a range of desirable properties.[25] These include:

-

Tunable Glass Transition Temperatures (Tg): By varying the functional groups on the cyclobutane ring, the Tg can be precisely controlled.[25]

-

Excellent Thermal Stability: These polymers often exhibit high decomposition onset temperatures.[25]

-

Enhanced Hydrophobicity: The presence of fluorine imparts significant water-repellency.[25]

-

Chemical Recyclability: A key advantage is the potential for these polymers to be chemically recycled back to their constituent monomers under ambient conditions.[25]

Perfluorocyclobutane (PFCB) Aromatic Ether Polymers

Polymers containing perfluorocyclobutane units, often formed by the thermal cyclodimerization of trifluorovinyl ethers, are a class of high-performance materials. They possess exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.

Diagram: Workflow for Fluorinated Polymer Synthesis

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. baranlab.org [baranlab.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. mdpi.com [mdpi.com]

- 22. Fluoroolefins as peptide mimetics. 2. A computational study of the conformational ramifications of peptide bond replacement [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. par.nsf.gov [par.nsf.gov]

Navigating the Puckered Landscape: A Technical Guide to the Conformational Analysis of 3-Phenylcyclobutanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained yet versatile four-membered ring, is an increasingly important scaffold in medicinal chemistry and materials science. Its unique three-dimensional geometry, governed by a delicate balance of ring strain and substituent effects, can profoundly influence molecular properties and biological activity. This guide provides an in-depth exploration of the conformational analysis of 3-phenylcyclobutanone, a representative member of this class, and its analogs. We will delve into the theoretical underpinnings of cyclobutane conformation, detail rigorous experimental and computational protocols for its characterization, and present a framework for interpreting the resulting data. This document serves as a comprehensive resource for researchers seeking to understand and manipulate the conformational behavior of these intriguing molecules.

The Dynamic World of the Cyclobutane Ring: A Balancing Act of Strains

The conformational landscape of cyclobutane is primarily dictated by the interplay between angle strain and torsional strain. A hypothetical planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, alongside considerable angle strain from the compression of C-C-C bond angles to 90° from the ideal 109.5°. To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" conformation.[1] This puckering, however, slightly increases angle strain. The result is a dynamic equilibrium between two equivalent puckered conformers, separated by a low-energy barrier that passes through a planar transition state.

The degree of puckering is quantified by the puckering angle (θ), the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. For unsubstituted cyclobutane, this angle is approximately 35°. The introduction of a substituent, such as the phenyl group in 3-phenylcyclobutanone, disrupts this symmetry and introduces a new conformational consideration: the preference for the substituent to occupy either an axial or an equatorial position.

Generally, bulkier substituents favor the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).[2] The energy difference between the equatorial and axial conformers determines the conformational equilibrium of the molecule.

Deciphering Conformation: A Synergistic Approach

A robust conformational analysis of 3-phenylcyclobutanone and its analogs necessitates a multi-faceted approach, combining experimental techniques that provide data on the molecule's solution-phase behavior with computational methods that offer a theoretical framework for understanding the underlying energetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is the cornerstone for experimentally determining the conformational preferences of molecules in solution. For 3-phenylcyclobutanone, ¹H NMR is particularly powerful, as the vicinal coupling constants (³JHH) between protons on adjacent carbons are directly related to the dihedral angles between them, a relationship described by the Karplus equation.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified 3-phenylcyclobutanone or its analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Ensure the sample is free from paramagnetic impurities which can cause line broadening.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to determine the chemical shifts and basic multiplicity of the signals.

-

Perform a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivities and aid in signal assignment.

-

Acquire a high-resolution 1D ¹H NMR spectrum with sufficient digital resolution to accurately measure the coupling constants.

-

-

Data Analysis:

-

Assign all proton signals in the spectrum using chemical shift trends, multiplicity, and COSY data.

-

Accurately measure the vicinal coupling constants (³JHH) for the cyclobutane ring protons.

-

Apply a modified Karplus equation to relate the observed ³JHH values to the corresponding H-C-C-H dihedral angles. The generalized Karplus equation is given by:

-

J(φ) = A cos²(φ) + B cos(φ) + C

-

Where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters.[3]

-

-

By comparing the experimentally derived dihedral angles with those of idealized puckered conformations (axial vs. equatorial phenyl group), the predominant conformation in solution can be determined.

-

Awaiting specific experimental data for 3-phenylcyclobutanone to populate the following table.

| Coupling Protons | Observed ³JHH (Hz) | Calculated Dihedral Angle (φ) |

| H2a-H3 | Data not available | Data not available |

| H2e-H3 | Data not available | Data not available |

| H3-H4a | Data not available | Data not available |

| H3-H4e | Data not available | Data not available |

Table 1: Hypothetical ¹H NMR Coupling Constant Data for 3-Phenylcyclobutanone.

Computational Chemistry: Modeling the Energetic Landscape

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the geometries, relative energies, and puckering parameters of different conformers. These calculations complement experimental data and help to build a comprehensive understanding of the conformational landscape.

-

Structure Building:

-

Construct 3D models of both the axial and equatorial conformers of 3-phenylcyclobutanone using a molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations for both conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or a more modern functional with dispersion correction).[4]

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solution-phase environment in which NMR experiments are conducted.

-

Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

-

Data Analysis:

-

Determine the relative electronic energies of the axial and equatorial conformers. The conformer with the lower energy is predicted to be the more stable.

-

From the optimized geometries, measure key structural parameters, including the puckering angle (θ) and the relevant H-C-C-H dihedral angles.

-

Compare the computationally derived dihedral angles with those determined experimentally from NMR coupling constants to validate the computational model.

-

Awaiting specific computational data for 3-phenylcyclobutanone to populate the following table.

| Parameter | Axial Conformer | Equatorial Conformer | ΔE (kcal/mol) |

| Puckering Angle (θ) | Data not available | Data not available | |

| Relative Energy | Data not available | Data not available | Data not available |

| Dihedral Angles (φ) | |||

| H2a-C2-C3-H3 | Data not available | Data not available | |

| H2e-C2-C3-H3 | Data not available | Data not available |

Table 2: Hypothetical DFT-Calculated Conformational Data for 3-Phenylcyclobutanone.

Figure 1: A synergistic workflow for the conformational analysis of 3-phenylcyclobutanone.

X-ray Crystallography: The Solid-State Benchmark

While NMR and computational methods probe the conformational landscape in solution and in vacuo, respectively, X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state. This technique can unambiguously determine bond lengths, bond angles, and dihedral angles, offering a valuable benchmark for comparison with solution-phase and computational data.

-

Crystal Growth:

-

Grow single crystals of 3-phenylcyclobutanone or its analog suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection and Structure Solution:

-

Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Solve and refine the crystal structure to obtain the final atomic coordinates.

-

-

Structural Analysis:

-

From the refined structure, determine the conformation of the cyclobutane ring (puckering angle) and the orientation of the phenyl substituent (axial or equatorial).

-

Analyze intermolecular interactions in the crystal lattice, which may influence the observed conformation.

-

Awaiting a published crystal structure of 3-phenylcyclobutanone or a close analog to provide concrete data.

Case Study: Conformational Preferences of Substituted Cyclobutanes

While specific, detailed data for 3-phenylcyclobutanone remains elusive in the current literature, studies on other monosubstituted cyclobutanes provide valuable insights. For instance, in fluorocyclobutane, the equatorial conformer is experimentally determined to be more stable than the axial form by approximately 0.71 kcal/mol (converted from 496 cm⁻¹).[5] The experimentally determined puckering angle for the equatorial conformer is 37.4°, while for the axial conformer, it is 20.7°.[5] These values highlight the significant influence of even a small substituent on the ring's geometry. It is anticipated that the bulkier phenyl group in 3-phenylcyclobutanone would lead to a more pronounced preference for the equatorial position.

Implications for Drug Discovery and Materials Science

The conformational preferences of the cyclobutane ring and its substituents are not merely academic curiosities. In drug discovery, the three-dimensional shape of a molecule is critical for its interaction with biological targets. A molecule that can adopt a specific, low-energy conformation that is complementary to a receptor's binding site is more likely to be a potent drug. By understanding and controlling the conformational behavior of cyclobutane-containing molecules, medicinal chemists can design more effective therapeutic agents.

Similarly, in materials science, the packing of molecules in the solid state, which is dictated by their conformation, influences properties such as melting point, solubility, and crystal morphology. The ability to predict and control the conformation of cyclobutane-based building blocks is therefore crucial for the rational design of new materials with desired properties.

Conclusion and Future Directions

The conformational analysis of 3-phenylcyclobutanone and its analogs is a rich area of study with significant practical implications. A synergistic approach that combines high-resolution NMR spectroscopy, robust computational modeling, and, where possible, single-crystal X-ray diffraction is essential for a comprehensive understanding of the conformational landscape of these molecules. While this guide has outlined the theoretical principles and detailed the necessary experimental and computational protocols, the lack of specific published data for 3-phenylcyclobutanone highlights a gap in the literature. Future studies that provide a complete experimental and computational conformational analysis of this fundamental molecule would be of great value to the chemical research community. Such work would not only provide a benchmark for this class of compounds but also further enable the rational design of novel cyclobutane-containing molecules for a wide range of applications.

References

-

Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Journal of Molecular Structure, 985(2-3), 285-296. [Link]

-

PubChem. (n.d.). 3-Phenylcyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Phenylcyclobutanone. NIST Chemistry WebBook. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-phenylcyclobutanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Lowest-energy conformer of molecule 3 from DFT optimization. Retrieved from [Link]

-

ACS Figshare. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

-

Physical Chemistry Chemical Physics. (2000). The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Phenylcyclobutanone (CAS 52784-31-3). Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

-

SpringerLink. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. [Link]

-

OpenStax. (2023). 4.7 Conformations of Monosubstituted Cyclohexanes. Organic Chemistry. [Link]

-

arXiv. (2021). Density-corrected DFT for the torsional profiles of molecules. [Link]

-